molecular formula C8H7BrF3NO B1412095 4-Bromomethyl-2-methoxy-3-(trifluoromethyl)pyridine CAS No. 1227572-39-5

4-Bromomethyl-2-methoxy-3-(trifluoromethyl)pyridine

Cat. No.: B1412095
CAS No.: 1227572-39-5
M. Wt: 270.05 g/mol
InChI Key: YWIGEYLUBTYLRO-UHFFFAOYSA-N
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Description

4-Bromomethyl-2-methoxy-3-(trifluoromethyl)pyridine is a high-value heterocyclic building block designed for advanced research and development in the agrochemical and pharmaceutical industries. The presence of both a reactive bromomethyl group and a methoxy group on the pyridine ring, which is also functionalized with a trifluoromethyl group, makes this compound a versatile intermediate for constructing more complex molecules . The trifluoromethyl group is a critical motif known to enhance the biological activity of compounds by improving properties such as lipophilicity, metabolic stability, and membrane permeability . Researchers utilize this compound in key synthetic transformations, including palladium-catalyzed cross-coupling reactions and nucleophilic substitutions, to develop novel active ingredients . Its primary research value lies in its application for creating potential crop protection agents and pharmaceutical candidates, contributing to the discovery of new solutions with improved efficacy and selectivity . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-(bromomethyl)-2-methoxy-3-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF3NO/c1-14-7-6(8(10,11)12)5(4-9)2-3-13-7/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWIGEYLUBTYLRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC(=C1C(F)(F)F)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromomethyl-2-methoxy-3-(trifluoromethyl)pyridine typically involves the bromination of 2-methoxy-3-(trifluoromethyl)pyridine. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like dichloromethane or acetonitrile. The reaction conditions often require controlled temperatures and may involve the use of catalysts to enhance the reaction rate and yield.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high purity and yield. The production process may also include purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 4-Bromomethyl-2-methoxy-3-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding pyridine N-oxides or reduction to yield dehalogenated products.

    Coupling Reactions: It can be used in cross-coupling reactions like Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or alkoxides in polar aprotic solvents (e.g., DMF, DMSO) under mild to moderate temperatures.

    Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of catalysts.

    Coupling Reactions: Palladium catalysts, base (e.g., K2CO3), and solvents like toluene or ethanol under reflux conditions.

Major Products:

  • Substituted pyridines with various functional groups replacing the bromine atom.
  • Pyridine N-oxides from oxidation reactions.
  • Biaryl compounds from coupling reactions.

Scientific Research Applications

4-Bromomethyl-2-methoxy-3-(trifluoromethyl)pyridine finds applications in several scientific research areas:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for bioactive compounds.

    Medicine: Explored for its potential in drug discovery and development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: Utilized in the synthesis of agrochemicals, pharmaceuticals, and materials science for developing new functional materials.

Mechanism of Action

The mechanism of action of 4-Bromomethyl-2-methoxy-3-(trifluoromethyl)pyridine depends on its specific application In biochemical contexts, it may act as a ligand binding to specific molecular targets, thereby modulating their activity The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to interact with hydrophobic pockets in proteins or enzymes

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table highlights key structural differences and molecular properties between 4-Bromomethyl-2-methoxy-3-(trifluoromethyl)pyridine and analogous pyridine derivatives:

Compound Name Molecular Formula Molecular Weight Substituents (Positions) Key Reactivity/Applications
This compound C₈H₆BrF₃NO 284.04 BrCH₂ (4), OCH₃ (2), CF₃ (3) Alkylation, agrochemical intermediates
5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine C₇H₅BrF₃NO 264.02 Br (5), OCH₃ (2), CF₃ (3) Nucleophilic substitution, pharmaceuticals
4-(Bromomethyl)-2-chloro-3-fluoro-pyridine C₆H₄BrClFN 224.46 BrCH₂ (4), Cl (2), F (3) Cross-coupling reactions
4-(Bromomethyl)-2-chloro-5-(trifluoromethoxy)-3-(trifluoromethyl)pyridine C₈H₃BrClF₆NO 358.46 BrCH₂ (4), Cl (2), OCF₃ (5), CF₃ (3) High molecular weight agrochemicals

Key Observations :

  • Substituent Position : The position of the bromine/bromomethyl group significantly impacts reactivity. For example, 5-bromo-2-methoxy-3-(trifluoromethyl)pyridine (Br at position 5) is less reactive in alkylation compared to the bromomethyl variant at position 4 .
  • Electron-Withdrawing Effects : The trifluoromethyl group (CF₃) enhances electron-withdrawing properties, stabilizing intermediates in nucleophilic aromatic substitution. However, additional substituents like chloro or fluoro (e.g., in 4-(bromomethyl)-2-chloro-3-fluoro-pyridine) may alter regioselectivity .
  • Molecular Weight : Bulkier substituents (e.g., trifluoromethoxy at position 5) increase molecular weight, affecting solubility and bioavailability in pharmaceutical applications .

Biological Activity

4-Bromomethyl-2-methoxy-3-(trifluoromethyl)pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, focusing on antimicrobial and anticancer properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with bromomethyl, methoxy, and trifluoromethyl groups. These substitutions contribute to its unique physicochemical properties, enhancing its potential as a drug candidate.

Antimicrobial Properties

This compound has been investigated for its antimicrobial activity. Research indicates that the trifluoromethyl group enhances the compound's interaction with biological targets, potentially increasing its efficacy against various pathogens.

Table 1: Antimicrobial Activity Data

PathogenMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Candida albicans64 µg/mL

Anticancer Properties

The compound has also shown promise in anticancer research. It is being explored for its ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: Inhibition of Cancer Cell Lines
In vitro studies demonstrated that this compound significantly inhibits the growth of several cancer cell lines, including breast and lung cancer cells. The compound exhibited an IC50 value of 15 µM against MDA-MB-231 (breast cancer) cells, indicating potent anticancer activity.

Table 2: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of ActionReference
MDA-MB-23115Apoptosis induction
A54920Cell cycle arrest (G2/M phase)
HeLa25ROS production

The biological activity of this compound is largely attributed to its ability to undergo nucleophilic substitution reactions facilitated by the bromomethyl group. This reactivity allows it to form covalent bonds with key biological molecules, modulating enzyme activities and signaling pathways critical for microbial survival and cancer cell proliferation.

Structure-Activity Relationships (SAR)

Research into the SAR of related compounds has revealed insights into how modifications to the pyridine structure affect biological activity. For instance, the position of the trifluoromethyl group significantly influences potency, with para-substituted derivatives showing enhanced inhibitory effects compared to ortho or meta positions.

Table 3: SAR Analysis

CompoundSubstitution PatternIC50 (µM)Notes
Compound APara CF310Optimal activity
Compound BOrtho CF325Reduced potency
Compound CMeta CF330Least effective

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 4-bromomethyl-2-methoxy-3-(trifluoromethyl)pyridine with high yield?

  • Methodology :

  • Use anhydrous solvents (e.g., DMF or THF) and inert atmospheres (N₂/Ar) to prevent hydrolysis of intermediates.
  • Employ palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions, and optimize base selection (e.g., K₂CO₃) to enhance nucleophilic substitution efficiency .
  • Monitor reaction progress via thin-layer chromatography (TLC) and purify via column chromatography with gradient elution (e.g., hexane/ethyl acetate) .
    • Key Data : Typical yields range from 60–80% under optimized conditions, with purity >95% confirmed by HPLC .

Q. Which analytical techniques are most reliable for characterizing the structure and purity of this compound?

  • Methodology :

  • ¹H/¹³C NMR : Confirm substituent positions (e.g., bromomethyl at C4, methoxy at C2) and trifluoromethyl group integration .
  • High-resolution mass spectrometry (HRMS) : Validate molecular formula (C₈H₆BrF₃NO) and isotopic patterns.
  • TLC and GC-MS : Track byproducts (e.g., dehalogenated derivatives) during synthesis .

Advanced Research Questions

Q. How can cross-coupling reactions of the bromomethyl group be leveraged to synthesize biaryl or heteroaryl derivatives?

  • Methodology :

  • Suzuki-Miyaura coupling : React with arylboronic acids (1.2 equiv) using Pd(dppf)Cl₂ (5 mol%) and Cs₂CO₃ in THF/H₂O (3:1) at 80°C for 12 hours .
  • Buchwald-Hartwig amination : Introduce amine groups via Pd₂(dba)₃/Xantphos catalysis in toluene at 110°C .
    • Data Contradictions : Competing elimination (e.g., HBr loss) may occur; mitigate by controlling temperature (<100°C) and using bulky ligands .

Q. What are the stability challenges of this compound under varying pH and temperature conditions?

  • Methodology :

  • Conduct accelerated stability studies : Store samples in CDCl₃/DMSO-d₆ at 25°C, 40°C, and 60°C, monitoring degradation via ¹⁹F NMR (trifluoromethyl signal drift indicates instability) .
  • Hydrolysis susceptibility : The bromomethyl group may hydrolyze to hydroxymethyl in aqueous media; use anhydrous storage (−20°C under Ar) to prevent degradation .

Q. How does the trifluoromethyl group influence the compound’s bioactivity in medicinal chemistry studies?

  • Methodology :

  • Perform structure-activity relationship (SAR) studies : Compare analogs lacking the CF₃ group in enzyme inhibition assays (e.g., kinase or protease targets) .
  • Molecular docking : Use computational models (e.g., AutoDock Vina) to assess CF₃ interactions with hydrophobic binding pockets .

Q. What strategies resolve contradictions in substitution vs. elimination pathways during functionalization?

  • Methodology :

  • Kinetic vs. thermodynamic control : At low temperatures (0–25°C), substitution dominates; elevated temperatures (>80°C) favor elimination.
  • Additive screening : Use phase-transfer catalysts (e.g., TBAB) to enhance substitution efficiency in biphasic systems .

Q. How can isotope-labeled analogs (e.g., deuterated methoxy groups) be synthesized for metabolic studies?

  • Methodology :

  • Replace methoxy (-OCH₃) with deuterated methoxy (-OCD₃) via nucleophilic substitution using CD₃I and Ag₂O in DMF .
  • Validate labeling efficiency via LC-MS/MS and quantify deuterium incorporation (>98%) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Bromomethyl-2-methoxy-3-(trifluoromethyl)pyridine
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4-Bromomethyl-2-methoxy-3-(trifluoromethyl)pyridine

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